molecular formula C5H2Cl2FN B1320320 2,4-Dichloro-3-fluoropyridine CAS No. 628691-85-0

2,4-Dichloro-3-fluoropyridine

Cat. No.: B1320320
CAS No.: 628691-85-0
M. Wt: 165.98 g/mol
InChI Key: YYLNWRWYEJBBQX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2nd, 4th, and 3rd positions, respectively

Mechanism of Action

Target of Action

2,4-Dichloro-3-fluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .

Mode of Action

Fluoropyridines in general are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that this compound interacts with its targets in a similar manner.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound is described as having high lipophilicity , which could impact its bioavailability.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound likely has significant effects at the molecular and cellular level.

Action Environment

The compound’s high lipophilicity could suggest that it is relatively stable in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoropyridine typically involves the fluorination of 2,4-dichloropyridine. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as Selectfluor® in the presence of a base. The reaction is usually carried out in a solvent like acetonitrile at room temperature, yielding this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is critical to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-3-fluoropyridine is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the development of bioactive molecules for studying biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

IUPAC Name

2,4-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLNWRWYEJBBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601950
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-85-0
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of lithium diisopropylamide (2 M in heptane/THF/ethylbenzene, stabilised with 0.5% w/w LiBr; 3.8 ml, 7.6 mmol) and THF (3 ml) was cooled to −78° C. and a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in THF (2 ml) was added dropwise over 1 min. After 2 h, a solution of hexachloroethane (2.0 g, 8.4 mmol) in THF (3 ml) was added dropwise and stirring continued for 2 h before quenching with saturated aqueous NH4Cl solution (20 ml) and extraction of the reaction product with EtOAc (100 ml). The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. The crude material was purified by column chromatography (silica; 15% Et2O/isohexane) to afford 2,4-dichloro-3-fluoropyridine (795 mg, 63%): δH (400 MHz, CDCl3) 7.34 (1H, t, J 5.1), 8.13 (1H, d, J 5.1); m/z (ES+) 166 (100%, [MH]+).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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